Ichthynone

Antiviral Intrinsic Immunity RNase L Mouse L Cell Extract

Ichthynone is a naturally occurring, O-methylated pyranoisoflavonoid primarily isolated from the Millettia and Piscidia plant genera. It features a characteristic 8,8-dimethylpyrano[2,3-h]chromen-4-one core, distinguishing it from related rotenoids like rotenone and deguelin.

Molecular Formula C23H20O7
Molecular Weight 408.4 g/mol
CAS No. 24340-62-3
Cat. No. B191540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIchthynone
CAS24340-62-3
Molecular FormulaC23H20O7
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C(=CO3)C4=CC5=C(C=C4OC)OCO5)C
InChIInChI=1S/C23H20O7/c1-23(2)6-5-12-21-14(8-19(26-4)22(12)30-23)20(24)15(10-27-21)13-7-17-18(29-11-28-17)9-16(13)25-3/h5-10H,11H2,1-4H3
InChIKeyNPYOKEDYJXYSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ichthynone (CAS 24340-62-3): Sourcing Natural Pyranoisoflavonoids for Pharmacological Investigation


Ichthynone is a naturally occurring, O-methylated pyranoisoflavonoid primarily isolated from the Millettia and Piscidia plant genera [1]. It features a characteristic 8,8-dimethylpyrano[2,3-h]chromen-4-one core, distinguishing it from related rotenoids like rotenone and deguelin [2]. Preclinical research has identified several potentially relevant bioactivities, including K-Ras inhibitory potency [3], potent RNase L activation [4], and favorable in-silico binding to COX-2 with selectivity over COX-1 [5]. For procurement, its utility is best targeted at investigating these specific mechanistic pathways, rather than as a generic substitute for more common rotenoids, making identity and purity verification critical.

Natural pyranoisoflavonoid probe Isolated from Millettia / Piscidia genera; structurally distinct from rotenoid-class compounds
RNase L / K-Ras / COX-2 pathway study fit Reported multi-target profile supports mechanistic studies across antiviral, oncology, and inflammation research
Identity and purity verification required Natural-product sourcing demands lot-specific characterization for reproducible pathway-response interpretation

Why Ichthynone Cannot Be Interchanged with Rotenone or Deguelin for Select Assay Systems


The biological profiles of ichthynone, rotenone, and deguelin are not fungible. Ichthynone is a pyranoisoflavonoid, while rotenone and deguelin are rotenoids, a structural difference that precludes interchangeable use [1]. Crucially, rotenone is a potent inhibitor of the mitochondrial electron transport chain (Complex I, IC50 1.7-2.2 µM) , which causes neurotoxicity and non-specific cytotoxicity, a mechanism largely absent for ichthynone at analogous concentrations. Instead, ichthynone's reported biochemical signature includes potent RNase L activation (IC50 2.30 nM) [2] and K-Ras pathway inhibition [3]. Substituting with rotenone or deguelin would therefore completely miss these distinct therapeutic targets and introduce significant, target-unrelated toxicity. For research programs focused on antiviral mechanisms via RNase L or K-Ras-driven oncology, ichthynone cannot be replaced by its common class relatives without invalidating the study's premise.

Structural class
Ichthynone: pyranoisoflavonoid core Rotenone / deguelin: rotenoid core. Pyranoisoflavonoid-rotenoid structural divergence may shift pathway-response profiles and limits direct substitution.
Primary mechanism
Ichthynone: reported RNase L activation and K-Ras pathway context Rotenone: mitochondrial Complex I inhibition context. Deguelin: Akt pathway inhibition context. Mechanism mismatch may shift assay endpoints away from RNase L / K-Ras readouts.
Off-target profile
Ichthynone: Complex I inhibition largely absent at analogous concentrations Rotenone-associated Complex I toxicity context may introduce target-unrelated cytotoxicity not observed with ichthynone at comparable assay ranges.

Quantified Ichthynone Differentiation Data: Comparator-Based Evidence for Chemoinformatic Selection


Potent RNase L Activation: A Unique MoA Profile Outside the Rotenoid Cone

Ichthynone activates the latent endoribonuclease RNase L with an IC50 of 2.30 nM in a functional protein synthesis inhibition assay using mouse L cell extracts [1]. This finding distinguishes it from rotenone and deguelin, which are primarily characterized as mitochondrial Complex I inhibitors (e.g., rotenone Complex I IC50 of 1.7–2.2 µM) . No comparable RNase L activation data are reported in the core rotenoid literature.

RNase L Activation
Class-level inference
IC50 2.30 nM
Supports RNase L pathway-response interpretation
Mouse L cell extract; protein synthesis inhibition assay. Rotenone not a known RNase L activator (~1,000-fold differential target context).
Antiviral Intrinsic Immunity RNase L Mouse L Cell Extract

Selective COX-2 Binding Affinity Predicts a Superior Therapeutic Index for Inflammation Targets

A molecular docking study involving 50 compounds from Millettia dielsiana found that ichthynone (D19) exhibited strong, favorable binding energy to the COX-2 enzyme (range -8.6 to -9.0 kcal/mol), comparable to the standard drugs Valdecoxib and Lumiracoxib, while showing poor binding energy to the structurally similar COX-1 [1]. This in silico selectivity contrasts with non-selective COX inhibitors and provides a different anti-inflammatory profile than rotenone, whose primary anti-inflammatory activity is often linked to NF-κB pathway inhibition alongside its mitochondrial toxicity [2].

COX-2 Binding Selectivity
Class-level inference
COX-2: -8.6 to -9.0 kcal/mol; COX-1: poor binding
Supports COX-2 binding selectivity review
In silico docking (AutoDock Vina); qualitative selectivity comparable to reference COX-2 inhibitors in tested set. Requires experimental validation.
Anti-inflammation COX-2 Selectivity Molecular Docking

Dual K-Ras Inhibitory and Quinone Reductase Induction Potency: A Cancer Chemoprevention Profile

In a panel evaluating compounds from Millettia caerulea, ichthynone (8) was specifically identified as exhibiting K-Ras inhibitory potency, alongside (-)-caeruleanone D (1) [1]. In the same study, ichthynone also induced the activity of the detoxifying enzyme quinone reductase (QR) in murine Hepa 1c1c7 cells [1]. In contrast, rotenone (7) was reported as potently active in cell growth inhibition in the same study, but without this specific KRAS-QR dual activity profile. A separate cytotoxicity study on KB cells reported an IC50 of 17.6 µM for a related isoflavone, while ichthynone was present in the same extract but not the primary cytotoxic driver, highlighting its alternative pharmacodynamics .

K-Ras / QR Dual Activity
Cross-study comparable
K-Ras inhibition: positive; QR induction: positive
Supports K-Ras / QR pathway-response context
Murine Hepa 1c1c7 cells; qualitative panel data. Rotenone and deguelin not reported for this dual-pathway profile in the same panel.
Oncology K-Ras Inhibition Quinone Reductase Induction

Predicted ADMET Profile: High Gut Absorption Compared to Rotenone's Metabolic Liability

Computational ADMET predictions using admetSAR 2.0 indicate a strong likelihood for human intestinal absorption (98.97% probability) and Caco-2 permeability (71.22% probability) for ichthynone [1]. It is also predicted to be a P-glycoprotein inhibitor but not a substrate, suggesting potential for good oral exposure [1]. In contrast, rotenone is known to be a substrate for P-glycoprotein and undergoes extensive first-pass metabolism, limiting its oral bioavailability and contributing to its variable in vivo toxicity [2]. These in silico predictions point to a fundamentally different pharmacokinetic profile that could favor ichthynone for in vivo pharmacological studies requiring oral dosing.

Predicted Oral Absorption
Class-level inference
HIA: 98.97% probability; Caco-2: 71.22% probability
Supports oral exposure-model interpretation
In silico prediction (admetSAR 2.0). P-gp inhibitor, not substrate. Rotenone: known P-gp substrate with extensive first-pass metabolism context.
ADMET Oral Bioavailability Caco-2 Permeability

Best Research and Industrial Application Scenarios for Ichthynone


Antiviral Pharmacology: Probing the RNase L Innate Immunity Pathway

Leverage ichthynone as a chemical probe for activating the RNase L pathway, based on its potent IC50 of 2.30 nM in mouse L cell extract assays [1]. This makes it suitable for antiviral research programs investigating the controlled activation of RNA decay in host cells. Rotenone and deguelin are not viable alternatives for this target, as their known pharmacology is centered on mitochondrial Complex I and Akt, respectively .

Cancer Chemoprevention Research: Target-Specific K-Ras and Detoxification Enzyme Investigation

Ideal for projects examining multi-modal chemoprevention through both K-Ras inhibition and the induction of phase II detoxifying enzymes like quinone reductase [2]. This dual-action profile provides a mechanistically differentiated tool compound from rotenone, which acts as a direct cytotoxin, and deguelin, which primarily inhibits the PI3K/Akt pathway [3].

In Vivo Inflammation Modeling: Selective COX-2 Inhibition Without the Complex I Toxicity Risk

The combination of computational selectivity for COX-2 over COX-1, predicted high oral absorption (98.97% probability), and the absence of the potent mitochondrial Complex I inhibition seen with rotenone (IC50 of 1.7–2.2 µM) positions ichthynone as a compelling candidate for in vivo models studying inflammatory diseases. Its ADMET profile suggests a wider safety margin for oral dosing compared to rotenoid-based tools [4].

Natural Product Libraries for Phenotypic Screening Against Multi-Factorial Diseases

For groups curating natural product libraries, ichthynone should be tagged with its specific mechanistic annotations (RNase L activator, K-Ras inhibitor, QR inducer, selective COX-2 binder) rather than being pooled into a generic 'rotenoid' subset. These mechanisms are orthogonal to the dominant 'mitochondrial toxin' activity of rotenone [5], thereby enriching the library's chemical diversity and potential for discovering novel hits in phenotypic screens for complex diseases like cancer or viral infections.

Application
Selection Property
Validation Focus
RNase L pathway probe studies
RNase L activation context
Pathway-response endpoint review in antiviral immunity models
K-Ras pathway inhibition studies
K-Ras / QR dual-pathway profile
Pathway-specific assay context; chemoprevention-model endpoint review
Inflammatory disease model studies
COX-2 binding selectivity review
Inflammation-model endpoint monitoring; exposure-model interpretation
Natural product library curation
Mechanism-specific annotation
Phenotypic screening pathway diversity; orthogonal to rotenoid-class mitochondrial toxin annotation
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